molecular formula C10H13NS B13831178 2-ethyl-2-methyl-3H-1,3-benzothiazole

2-ethyl-2-methyl-3H-1,3-benzothiazole

Cat. No.: B13831178
M. Wt: 179.28 g/mol
InChI Key: IOZMHSSVDBDSJR-UHFFFAOYSA-N
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Description

2-ethyl-2-methyl-3H-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse range of biological and industrial applications. The unique structure of this compound makes it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-methyl-3H-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like piperidine . Another method involves the cyclization of thioamides or carbon dioxide as raw materials .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize byproducts. Industrial methods may also incorporate green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-methyl-3H-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 2-ethyl-2-methyl-3H-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In medicinal applications, it can interact with proteins or DNA to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylbenzothiazole
  • 3-methyl-2-benzothiazolinone
  • 2-arylbenzothiazole

Uniqueness

2-ethyl-2-methyl-3H-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

2-ethyl-2-methyl-3H-1,3-benzothiazole

InChI

InChI=1S/C10H13NS/c1-3-10(2)11-8-6-4-5-7-9(8)12-10/h4-7,11H,3H2,1-2H3

InChI Key

IOZMHSSVDBDSJR-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC2=CC=CC=C2S1)C

Origin of Product

United States

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